molecular formula C15H22N2O2 B1612049 Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate CAS No. 912569-58-5

Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate

Cat. No.: B1612049
CAS No.: 912569-58-5
M. Wt: 262.35 g/mol
InChI Key: XAVHDPRFJKPWNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiglutamatergic Strategies for Ethanol Detoxification

Research has explored the efficacy of antiglutamatergic strategies, comparing them to placebo and diazepam for ethanol detoxification. The study aimed to identify alternatives to benzodiazepines due to concerns about their abuse potential and negative effects on alcohol abstinence transition. The involvement of glutamatergic activation and receptor up-regulation in ethanol dependence and withdrawal underscores the potential of antiglutamatergic medications in treatment protocols (Krupitsky et al., 2007).

Psychoactive Drugs and Elderly Drivers

A study conducted to determine the risk of motor vehicle crashes among elderly drivers taking psychoactive drugs, including benzodiazepines, found that certain medications significantly increased the risk of crash involvement. This research contributes to our understanding of the effects of psychoactive substances on cognitive and motor functioning, emphasizing the need for careful prescription and monitoring in vulnerable populations (Ray, Fought, & Decker, 1992).

Controlled Exposure Studies

Controlled exposure studies have been conducted to assess the acute effects of substances like ethyl tert-butyl ether (ETBE) on human health. These studies are essential for understanding the potential risks and mechanisms of action of various chemicals, providing insights into their safety profile and regulatory guidelines. Such research is crucial for developing safer alternatives to widely used compounds in industry and consumer products (Nihlen, Löf, & Johanson, 1998).

Impact on Resting-State Functional Connectivity

Investigating the impact of psychoactive substances like diazepam on resting-state functional connectivity in healthy volunteers has provided valuable insights into how these drugs influence brain function. This research aids in understanding the neural mechanisms underlying the therapeutic effects of anxiolytic-sedative medications and their potential impact on emotional processing and central nervous system depressant effects (Pflanz et al., 2015).

Toxicological Investigations

Toxicological investigations into substances such as ethyl chloride and ethylene glycol have highlighted the risks associated with exposure to these chemicals. Understanding the toxicokinetics, clinical features, and potential fatal outcomes of such exposures is crucial for public health, forensic analysis, and the development of appropriate treatment and preventive measures (Broussard et al., 2000; Jobson et al., 2015).

Properties

IUPAC Name

ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-3-19-15(18)13-7-4-5-8-14(13)17-10-6-9-16(2)11-12-17/h4-5,7-8H,3,6,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVHDPRFJKPWNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N2CCCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594662
Record name Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912569-58-5
Record name Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.